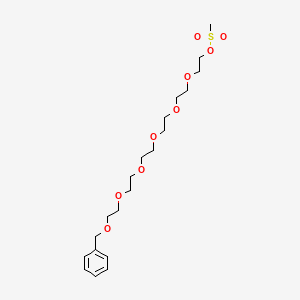

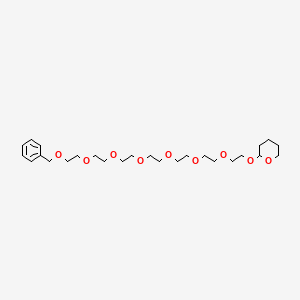

1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

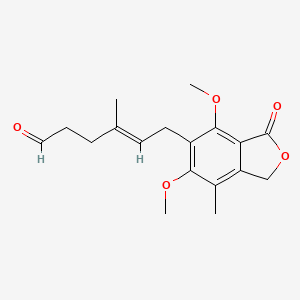

Le méthanesulfonate de 1-phényl-2,5,8,11,14,17-hexaoxanonadecan-19-yle est un composé organique de formule moléculaire C20H34O9S. Il est connu pour sa structure unique, qui comprend un groupe phényle et plusieurs liaisons éther, ce qui en fait un composé polyvalent dans diverses réactions et applications chimiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le méthanesulfonate de 1-phényl-2,5,8,11,14,17-hexaoxanonadecan-19-yle peut être synthétisé par une réaction d'estérification. Le matériau de départ, le 1-phényl-2,5,8,11,14,17-hexaoxanonadecan-19-ol, est mis à réagir avec le chlorure de méthanesulfonyle en présence d'une base telle que la triéthylamine. La réaction se produit généralement dans des conditions anhydres pour éviter l'hydrolyse .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le méthanesulfonate de 1-phényl-2,5,8,11,14,17-hexaoxanonadecan-19-yle subit diverses réactions chimiques, notamment :

Substitution nucléophile : Le groupe méthanesulfonate est un bon groupe partant, ce qui rend le composé approprié pour les réactions de substitution nucléophile.

Réactifs et conditions courants

Substitution nucléophile : Les réactifs courants comprennent les nucléophiles tels que les amines, les thiols et les alcoolates. Les réactions sont généralement effectuées dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) ou l'acétonitrile.

Produits principaux

Substitution nucléophile : Les produits principaux dépendent du nucléophile utilisé. Par exemple, la réaction avec une amine produirait un dérivé aminé du composé d'origine.

Hydrolyse : Les produits principaux sont le 1-phényl-2,5,8,11,14,17-hexaoxanonadecan-19-ol et l'acide méthanesulfonique.

Applications De Recherche Scientifique

Le méthanesulfonate de 1-phényl-2,5,8,11,14,17-hexaoxanonadecan-19-yle a plusieurs applications en recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du méthanesulfonate de 1-phényl-2,5,8,11,14,17-hexaoxanonadecan-19-yle implique sa capacité à agir comme groupe partant dans les réactions de substitution nucléophile. Le groupe méthanesulfonate est déplacé par un nucléophile, ce qui conduit à la formation d'une nouvelle liaison chimique. Cette propriété est exploitée dans diverses applications synthétiques, y compris la modification de biomolécules et la synthèse de composés organiques complexes .

Mécanisme D'action

The mechanism of action of 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is displaced by a nucleophile, leading to the formation of a new chemical bond. This property is exploited in various synthetic applications, including the modification of biomolecules and the synthesis of complex organic compounds .

Comparaison Avec Des Composés Similaires

Composés similaires

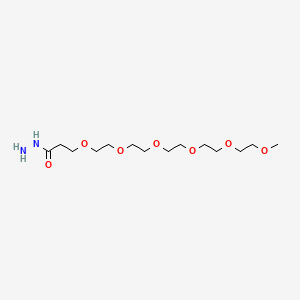

1-phényl-2,5,8,11,14,17-hexaoxanonadecan-19-ol : Le précurseur du dérivé méthanesulfonate, utilisé dans des applications similaires mais ne possède pas la fonctionnalité de groupe partant.

Dérivés de polyéthylène glycol (PEG) : Composés avec des liaisons éther similaires, utilisés dans l'administration de médicaments et comme tensioactifs.

Unicité

Le méthanesulfonate de 1-phényl-2,5,8,11,14,17-hexaoxanonadecan-19-yle est unique en raison de sa combinaison d'un groupe phényle et de plusieurs liaisons éther, ainsi que de la présence d'un groupe méthanesulfonate partant. Cela le rend très polyvalent en chimie synthétique et dans diverses applications industrielles .

Propriétés

Formule moléculaire |

C20H34O9S |

|---|---|

Poids moléculaire |

450.5 g/mol |

Nom IUPAC |

2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |

InChI |

InChI=1S/C20H34O9S/c1-30(21,22)29-18-17-27-14-13-25-10-9-23-7-8-24-11-12-26-15-16-28-19-20-5-3-2-4-6-20/h2-6H,7-19H2,1H3 |

Clé InChI |

UZGFSNAKDHRCTE-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11827168.png)

![2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B11827176.png)

![2-((((8R,9S,13S,14S,E)-3-Hydroxy-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-ylidene)amino)oxy)acetic acid](/img/structure/B11827210.png)

![5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827243.png)

![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)